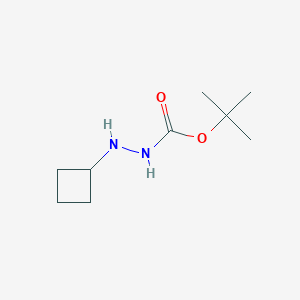
1-(Difluorophenylmethyl)-3,5-difluorobenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(Difluorophenylmethyl)-3,5-difluorobenzene can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .
Applications De Recherche Scientifique
Molecular Properties and Solid-State Organization
Research on fluorinated distyrylbenzene (DSB) derivatives, including compounds related to 1-(Difluorophenylmethyl)-3,5-difluorobenzene, has been conducted to understand the impact of fluorine substitution on molecular properties and solid-state organization. These studies are crucial in exploring how fluorine atoms affect the arrangement of molecules, potentially leading to applications in materials science and nanotechnology (Renak et al., 1999).
Regioflexible Substitution and Chemical Synthesis
The regioflexible substitution of difluorobenzenes, a category including 1-(Difluorophenylmethyl)-3,5-difluorobenzene, demonstrates the versatility of modern organometallic methods. This research provides valuable insights into creating various chemical compounds, highlighting the potential for developing new pharmaceuticals and agricultural chemicals (Schlosser & Heiss, 2003).
Interaction Studies in Crystal Structures
Studies involving the 2,5-difluorobenzene group, closely related to 1-(Difluorophenylmethyl)-3,5-difluorobenzene, have provided insights into C–H⋯F interactions within crystal structures. This research is significant for understanding molecular aggregation influenced by fluorine substitution, relevant in crystallography and materials design (Mocilac et al., 2016).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes, including structures related to 1-(Difluorophenylmethyl)-3,5-difluorobenzene, in organometallic chemistry and catalysis is a growing area of interest. These compounds serve as solvents or ligands in transition-metal-based catalysis, opening up new avenues in synthetic chemistry (Pike et al., 2017).
Environmental Degradation Studies
Investigations into the biodegradation of difluorobenzenes, a group including 1-(Difluorophenylmethyl)-3,5-difluorobenzene, focus on their breakdown by microbial strains. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds, often used in industrial applications (Moreira et al., 2009).
Propriétés
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-11-6-10(7-12(15)8-11)13(16,17)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCSGQJEJTWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluorophenylmethyl)-3,5-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















